5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione
Description
5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by chlorine substituents at positions 5 and 6 and a phenethyl group at position 3. The pyrimidine-2,4-dione core is a bicyclic structure with two ketone groups, contributing to its planar geometry and hydrogen-bonding capabilities. The chlorine atoms enhance the compound's electronegativity and lipophilicity, while the phenethyl group introduces steric bulk and hydrophobic interactions.
Properties
Molecular Formula |
C12H10Cl2N2O2 |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
5,6-dichloro-3-(2-phenylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-9-10(14)15-12(18)16(11(9)17)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18) |
InChI Key |
XGZDBIBWVCZCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(NC2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Urea-Malonate Cyclization
In a representative procedure, phenethylurea is condensed with dimethyl 2-chloromalonate under basic conditions. Sodium ethoxide (2.5 equiv) in anhydrous ethanol facilitates deprotonation, followed by microwave irradiation at 150°C for 20 minutes to drive cyclization. This method yields 3-phenethyl-5-hydroxy-6-chloropyrimidine-2,4(1H,3H)-dione (precursor to the target compound) in 58–78% yield after acidification and recrystallization.
Critical Parameters :
-
Solvent : Anhydrous ethanol minimizes side reactions.
-
Temperature : Microwave irradiation accelerates reaction kinetics compared to conventional heating.
-
Workup : Adjusting pH to 4–5 with HCl precipitates the product while avoiding over-acidification, which can hydrolyze the chlorinated position.
Dichlorination Methodologies
Introducing chlorine atoms at positions 5 and 6 requires careful selection of chlorinating agents to avoid over-chlorination or ring degradation.
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
A traditional approach involves refluxing the dihydroxy precursor with POCl₃ (4–5 equiv) and a catalytic amount of triethylbenzylammonium chloride (TEBAC) at 50°C for 6 hours. This method achieves 85–90% conversion to the dichloro intermediate but poses safety risks due to POCl₃’s toxicity and corrosivity.
Triphosgene as a Safer Alternative
Recent advancements substitute POCl₃ with triphosgene (bis(trichloromethyl) carbonate), which offers improved handling and reduced environmental impact. In a patented protocol, the dihydroxy precursor is refluxed with triphosgene (2.2 equiv) in dichloroethane, using N,N-diethylaniline as a base to scavenge HCl. This method achieves comparable yields (90–92%) while eliminating phosphorus waste streams.
Comparative Data :
| Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) | Safety Profile |
|---|---|---|---|---|
| POCl₃ | 50 | 6 | 85–90 | High toxicity |
| Triphosgene | 80–85 | 6–8 | 90–92 | Moderate risk |
Phenethyl Group Introduction via Alkylation
The 3-position phenethyl moiety is introduced either during cyclocondensation or via post-synthetic alkylation.
Microwave-Assisted Nucleophilic Substitution
A two-step protocol involves:
-
Synthesizing 3-benzyloxy-5,6-dichloropyrimidine-2,4(1H,3H)-dione via triphosgene chlorination.
-
Replacing the benzyloxy group with phenethylamine under microwave irradiation (170°C, 2–4 hours) in the presence of N,N-dimethylaniline as an acid scavenger. This method achieves 72–79% yield with minimal byproducts.
Optimization Insight :
-
Base Selection : N,N-Diethylaniline outperforms triethylamine in suppressing HCl-mediated decomposition.
-
Solvent : Dichloroethane enhances solubility of both the substrate and phenethylamine.
Purification and Characterization
Final purification typically involves sequential recrystallization from dichloroethane and activated charcoal treatment to remove colored impurities. Melting points (42–44°C) and NMR spectra serve as critical quality controls.
1H NMR Key Signatures :
-
Phenethyl protons : δ 7.51–7.38 (m, 5H, aromatic), δ 4.95 (s, 2H, CH₂Ph)
-
Pyrimidine protons : δ 10.43 (s, 1H, NH), δ 6.15 (brs, 1H, NH)
Environmental and Scalability Considerations
The triphosgene-based route demonstrates industrial viability due to:
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like amines or ethers.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione as an anticancer agent. Its mechanism involves:
- Inhibition of Key Pathways : The compound has shown efficacy in inhibiting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression.
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
Agricultural Applications
5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth can lead to effective weed management strategies while minimizing the impact on non-target species.
Material Science Applications
In the realm of materials science, this compound is being explored for its properties as a polymer additive. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Studies
- Lung Cancer Treatment : A study focused on non-small cell lung cancer demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Cl, CF₃) increase acidity and stability but reduce nucleophilicity. For example, the trifluoromethyl group in enhances metabolic resistance compared to methoxy derivatives .
Reactivity Differences
- Staudinger Reaction Behavior: 3-Azidoquinoline-2,4(1H,3H)-dione derivatives undergo de-azidation instead of forming amines during Staudinger reactions, unlike α-azido carbonyl compounds .
- Synthetic Modifications: Thieno-fused pyrimidine-diones (e.g., ) undergo alkylation at position 1 with benzyl chlorides, demonstrating regioselectivity influenced by fused-ring electron distribution. In contrast, non-fused derivatives like 5,6-dichloro-3-phenethylpyrimidine-dione may exhibit different reactivity patterns due to steric hindrance from the phenethyl group.
Key Findings :
- The thieno-fused derivative in shows superior antimicrobial activity compared to metronidazole, likely due to synergistic effects of the thiazole ring and methyl substituents.
- The target compound’s dichloro and phenethyl groups may confer antibacterial or antiviral properties, but direct evidence is lacking in the provided data.
Biological Activity
5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₂
- Molecular Weight : 305.16 g/mol
The compound features a pyrimidine ring substituted with two chlorine atoms at positions 5 and 6, and a phenethyl group at position 3. This structural arrangement is crucial for its biological activity.
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on various pyrimidine compounds demonstrated that certain derivatives were effective against different cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | 15 | Inhibition of DNA synthesis |
| HCT116 (Colon) | 20 | Induction of apoptosis | |
| A549 (Lung) | 25 | Cell cycle arrest |
Anti-inflammatory Effects
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione can be influenced by its structural features. Variations in the substituents on the pyrimidine ring significantly affect its potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine at C5/C6 | Increases anticancer activity |
| Phenethyl at C3 | Enhances selective inhibition |
| Additional alkyl groups | Modulates pharmacokinetics |
Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives and evaluated their anticancer activity against various cell lines. The results indicated that 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione exhibited promising results with an IC50 value lower than many known chemotherapeutic agents .
Study 2: In Vivo Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in inflammatory markers when treated with the compound compared to control groups . These findings suggest that further research could lead to potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 5,6-Dichloro-3-phenethylpyrimidine-2,4(1H,3H)-dione, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted urea derivatives with α,β-unsaturated ketones under acidic or basic conditions. For example, refluxing ethyl trifluoroacetoacetate with urea in ethanol with sodium ethoxide yields pyrimidine-dione scaffolds . Key steps include:
- Purification : Recrystallization from water or ethanol to achieve >95% purity.
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of urea to ketone) and reaction time (12–24 hours).
- Analytical Validation : Use HPLC (C18 column, methanol/water mobile phase) and elemental analysis to confirm purity .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
Q. What are the primary chemical reactivity trends observed for this compound?
Methodological Answer:
- Nucleophilic Substitution : Chloro groups at positions 5 and 6 are susceptible to displacement by amines or thiols under basic conditions (e.g., K2CO3 in DMF) .
- Oxidation/Reduction : Catalytic hydrogenation (Pd/C, H2) reduces chloro groups to hydrogen, while MnO2 oxidizes the dione moiety .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatization?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-toluenesulfonic acid) for specific substitutions .
- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing optimization time by 40% .
Q. How do structural modifications impact biological activity, and how can contradictions in reported data be resolved?
Methodological Answer:
- Bioactivity Profiling :
- Resolving Contradictions :
- Purity Checks : Use HPLC-MS to rule out impurities (e.g., dechlorinated byproducts).
- Docking Studies : Compare binding modes in kinase active sites (AutoDock Vina) to explain potency variations .
Q. What strategies are effective for studying the compound’s mechanism of action in CNS disorders?
Methodological Answer:
- In Vitro Models : Primary neuronal cultures treated with glutamate excitotoxicity to assess neuroprotective effects via MTT assays .
- Target Identification : SILAC-based proteomics to identify binding partners (e.g., GABA receptors) .
- Pharmacokinetics : LC-MS/MS to measure blood-brain barrier penetration in rodent models .
Q. How can crystallization conditions be optimized for X-ray studies?
Methodological Answer:
- Solvent Screening : Test water, ethanol, and acetonitrile for slow evaporation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C to enhance crystal lattice formation.
- Additives : 5% DMSO improves crystal size and diffraction quality (e.g., resolution <1.0 Å) .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How to address this?
Methodological Answer:
- Controlled Stability Studies :
- pH Titration : Monitor degradation (HPLC) at pH 2–7 over 24 hours.
- Kinetic Analysis : Plot degradation rates (kobs) to identify pH-dependent decomposition pathways.
- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., hydrolyzed dione rings) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
